二氯甲唑噻

描述

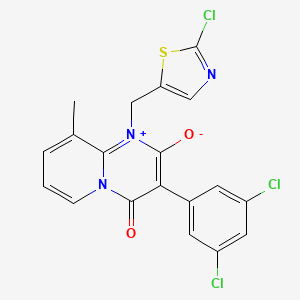

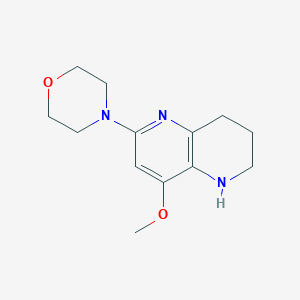

Dicloromezotiaz is an organochlorine zwitterionic insecticide used for controlling a broad range of lepidoptera pests, including rice hoppers . It is a synthetic substance .

Molecular Structure Analysis

The molecular formula of Dicloromezotiaz is C₁₉H₁₂C₁₃N₃O₂S . It has a molecular mass of 452.74 . The International Chemical Identifier (InChI) is InChI=1S/C19H12Cl3N3O2S/c1-10-3-2-4-24-16 (10)25 (9-14-8-23-19 (22)28-14)18 (27)15 (17 (24)26)11-5-12 (20)7-13 (21)6-11/h2-8H,9H2,1H3 .Physical And Chemical Properties Analysis

Dicloromezotiaz is an organochlorine zwitterionic insecticide . Its molecular mass is 452.74 . The exact physical and chemical properties of Dicloromezotiaz are not fully known as of the latest data available in 2023 .科学研究应用

杀虫活性

二氯甲唑噻是一种有效的杀虫剂,能有效控制多种鳞翅目害虫。其功效源于它对烟碱乙酰胆碱受体的作用,该受体对昆虫的神经传递至关重要。二氯甲唑噻作为鳞翅目杀虫剂的发现突出了其在农业害虫管理中的重要性,特别是对于受各种鳞翅目物种威胁的作物 (Zhang 等,2017)。另一项研究强调了包括二氯甲唑噻在内的新型中间离子化合物,它们对多种半翅目和鳞翅目害虫表现出卓越的杀虫活性。这些化合物通过与烟碱乙酰胆碱受体的正构位点结合发挥作用,从而产生高度有效的抑制作用 (Holyoke 等,2017)。

光降解研究

一项专注于三氯生的光降解的研究揭示了二苯并二氯二噁英的形成,这是环境基质中光降解的副产物。这项研究强调了二氯甲唑噻等化学物质在各种条件下的更广泛的环境影响和转化 (Mezcúa 等,2004)。

结构和生物学评价

新型杀虫剂的开发研究包括二氯甲唑噻,其与昆虫烟碱乙酰胆碱受体的分子相互作用通过晶体结构得到阐明。这种结构生物学指导的设计有助于发现具有类似作用方式的新药效团,加深我们对其生物功效和农业利用潜力的理解 (Montgomery 等,2022)。

发现中的生物等排取代策略

对包括二氯甲唑噻在内的中间离子吡啶并[1,2-a]嘧啶酮杀虫剂的发现和优化的综述展示了生物等排取代策略的应用。这种方法对于开发具有有效杀虫特性的化合物至关重要,提供了对作物保护中化学创新过程的见解 (Zhang 等,2022)。

作用机制

Target of Action

Dicloromezotiaz primarily targets the Nicotinic Acetylcholine Receptors (nAChRs) in insects . These receptors play a crucial role in the transmission of nerve signals in the nervous system. By interacting with these receptors, Dicloromezotiaz can effectively control a broad range of insect species, particularly those from the Lepidoptera order .

Mode of Action

Dicloromezotiaz interacts with its targets, the nAChRs, primarily as an inhibitor . This means that Dicloromezotiaz binds to these receptors and prevents them from functioning normally . This disruption in the normal functioning of the nAChRs leads to changes in the nervous system of the insects, affecting their ability to survive .

Biochemical Pathways

The primary biochemical pathway affected by Dicloromezotiaz is the cholinergic pathway. This pathway involves the transmission of nerve signals using the neurotransmitter acetylcholine. By inhibiting the nAChRs, Dicloromezotiaz disrupts this pathway, leading to a breakdown in the normal communication between nerve cells . The downstream effects of this disruption can include paralysis and death in insects .

Result of Action

The molecular and cellular effects of Dicloromezotiaz’s action primarily involve the disruption of normal nerve signal transmission in insects. By inhibiting the nAChRs, Dicloromezotiaz prevents these receptors from responding to acetylcholine, a key neurotransmitter. This disruption can lead to a range of effects, including paralysis and death .

安全和危害

属性

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3O2S/c1-10-3-2-4-24-16(10)25(9-14-8-23-19(22)28-14)18(27)15(17(24)26)11-5-12(20)7-13(21)6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDQXPBKBSCNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=[N+](C(=C(C2=O)C3=CC(=CC(=C3)Cl)Cl)[O-])CC4=CN=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024187 | |

| Record name | Dicloromezotiaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicloromezotiaz | |

CAS RN |

1263629-39-5 | |

| Record name | Dicloromezotiaz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263629395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicloromezotiaz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1263629-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOROMEZOTIAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4XLL4WJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mode of action of Dicloromezotiaz and how does it affect target insects?

A1: Dicloromezotiaz is a novel insecticide that targets the insect nicotinic acetylcholine receptor (nAChR) [, ]. Specifically, it acts as an orthosteric modulator, binding to the same site as the natural neurotransmitter acetylcholine [, ]. This binding leads to a potent inhibitory action at the receptor, effectively blocking neurotransmission and ultimately leading to paralysis and death in target insects [].

Q2: What is the structural basis for Dicloromezotiaz's activity and how does it compare to other insecticides targeting nAChRs?

A2: Crystallographic studies have provided valuable insights into how Dicloromezotiaz interacts with the insect nAChR []. These studies revealed that Dicloromezotiaz binds to the orthosteric site of a double-mutated acetylcholine-binding protein, which mimics the insect ion-channel orthosteric site []. This binding mode is distinct from other commercially available insecticides targeting nAChRs, such as sulfoxaflor and flupyradifurone, suggesting a unique mode of action and potentially offering a solution for managing insecticide resistance [].

Q3: How does the chemical structure of Dicloromezotiaz contribute to its insecticidal activity? What modifications were explored during its development?

A3: Dicloromezotiaz belongs to a class of compounds known as mesoionic pyrido[1,2-a]pyrimidinones [, ]. Early research on this class of compounds focused on modifications at three key regions: the side chain at the 1-position, substituents on the 3-phenyl group, and substitutions on the pyrido- moiety []. A crucial breakthrough was the introduction of a 2-chlorothiazol-5-ylmethyl group at the 1-position, which significantly enhanced activity against Lepidoptera species, including the Diamondback moth (Plutella xylostella) and fall armyworm (Spodoptera frugiperda) []. Further optimization of the pyrido- moiety led to the discovery of Dicloromezotiaz with improved insecticidal activity [, ].

Q4: Has resistance to Dicloromezotiaz been observed in insect populations? What is being done to mitigate the risk of resistance development?

A4: While specific information on Dicloromezotiaz resistance is limited in the provided abstracts, insecticide resistance is a significant challenge. Developing insecticides with new modes of action, like Dicloromezotiaz, is crucial for combating resistance []. Additionally, implementing integrated pest management strategies, such as crop rotation and the use of multiple insecticides with different modes of action, can help delay the development and spread of resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)

![{2-[4-(piperidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1473268.png)

![6-Benzyl 1-methyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B1473274.png)

![{[1-(2-aminoethyl)-1H-pyrazol-4-yl]methyl}dimethylamine](/img/structure/B1473276.png)

![(NZ)-N-[(4-chlorobenzene-6-id-1-yl)-(4-chlorophenyl)methylidene]hydroxylamine;dichloroniopalladium;palladium](/img/structure/B1473279.png)

![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)

![Methyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1473284.png)

![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)